5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h3-5,7-8H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFKDJZXEMZXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-chloro-3-pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s propyl chain increases lipophilicity compared to Maribavir’s ribofuranosyl group, which may enhance tissue penetration but reduce solubility.
Maribavir (Reference Compound)
Maribavir inhibits HCMV replication by targeting the UL97 kinase, which phosphorylates antiviral drugs like ganciclovir and is critical for viral capsid nuclear egress. Clinical studies show Maribavir has a 50% inhibitory concentration (IC₅₀) of 0.1–0.6 µM against HCMV strains . Resistance mutations in UL97 (e.g., T409M) reduce Maribavir’s efficacy, highlighting the importance of substituent interactions with the kinase active site .
Target Compound
While direct efficacy data for this compound are unavailable, its chloropyridinyl group may engage in π-π stacking or halogen bonding with kinase domains, similar to Maribavir’s benzimidazole core. However, the absence of a ribose moiety likely shifts its selectivity toward non-ribonucleoside targets, such as cellular kinases or alternative viral enzymes.
Biological Activity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole (CAS: 338774-34-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and antifungal activities, supported by relevant data and case studies.
The molecular formula of this compound is with a molar mass of approximately 340.64 g/mol. The compound features a benzimidazole core substituted with dichloro and pyridinyl groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that compounds similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-benzimidazole showed promising results against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 16.38 to over 100 μM depending on the specific substitutions on the benzimidazole ring .
Case Study: Antiproliferative Effects
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-benzimidazole | MDA-MB-231 | >100 | |
| Compound 2g (similar structure) | MDA-MB-231 | 16.38 |
The mechanism of action for these compounds often involves apoptosis induction through mitochondrial pathways. The presence of lipophilic groups enhances membrane permeability, leading to increased cytotoxicity .
Antimicrobial Activity
The antibacterial and antifungal properties of benzimidazole derivatives have been extensively studied. The compound has shown moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Streptococcus faecalis | 8 | |
| Staphylococcus aureus | 4 | |
| Methicillin-resistant Staphylococcus aureus | 4 |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these strains were reported to be around 64 μg/mL, indicating moderate efficacy .
Antifungal Activity Data
The biological activity of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-benzimidazole is believed to involve interaction with specific molecular targets within cells. These interactions may modulate enzyme activities or disrupt cellular pathways essential for cancer cell proliferation and microbial survival. Ongoing research aims to elucidate these mechanisms further.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole?
- Methodological Answer : Synthesis optimization requires statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, and stoichiometric ratios). Use HPLC purity assays to monitor intermediate formation and final product yield .
- Key Data : In benzimidazole derivatives, reaction temperatures >120°C often lead to undesired side products, while lower temperatures (<80°C) may stall progression. Solvents like DMF or THF are preferred for their ability to stabilize intermediates .
Q. How can spectroscopic techniques (NMR, FTIR) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals in the δ 7.0–8.5 ppm range (pyridinyl and benzimidazole rings) and the propyl chain’s methylene/methyl groups (δ 0.8–1.5 ppm).
- FTIR : Look for C-Cl stretches (550–650 cm⁻¹) and benzimidazole N-H stretches (3200–3400 cm⁻¹). Cross-validate with computational IR simulations (e.g., DFT) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in catalytic systems?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces for reactions involving the benzimidazole core. ICReDD’s integrated computational-experimental workflows are recommended for narrowing experimental conditions .
- Stability Prediction : Molecular dynamics (MD) simulations can model thermal decomposition pathways. Focus on bond dissociation energies (BDEs) of Cl substituents and propyl chain stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent carriers) across studies. For example, DMSO concentrations >1% may artifactually inhibit enzyme activity.
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CLP 416 Practical Training guidelines) to ensure reproducibility .
Q. What experimental designs are suitable for studying the environmental fate of this compound (e.g., photodegradation, bioaccumulation)?
- Methodological Answer :
- Photodegradation : Use simulated solar irradiation (Xe arc lamps) with HPLC-MS to track degradation products. Monitor chlorine loss via ion chromatography .
- Bioaccumulation : Employ OECD 305 guidelines with aquatic models (e.g., zebrafish). Measure logP values to predict partitioning behavior (theoretical logP ≈ 3.5 for this compound) .
Methodological Frameworks
Q. How can hybrid computational-experimental approaches improve reaction yield for derivatives of this compound?
- Answer :
- Step 1 : Screen substituent effects using cheminformatics tools (e.g., RDKit) to prioritize synthetic targets.
- Step 2 : Apply high-throughput experimentation (HTE) with automated liquid handlers to test 100–200 conditions in parallel.
- Step 3 : Use machine learning (e.g., Bayesian optimization) to iteratively refine conditions based on yield/purity feedback .
Q. What are the best practices for characterizing degradation products of this compound under oxidative stress?
- Answer :
- LC-HRMS : Use untargeted metabolomics workflows to identify unknown degradants. Key adducts: [M+H]⁺, [M+Na]⁺.
- Isotopic Labeling : Introduce 13C or 15N labels at the benzimidazole core to trace fragmentation pathways .
Tables for Critical Analysis
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 80–100°C | Minimizes side reactions |
| Solvent Polarity | ε = 20–40 (e.g., THF) | Enhances intermediate solubility |
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Balances cost and turnover frequency |
| Analytical Challenge | Resolution Strategy | Reference |
|---|---|---|
| Overlapping NMR signals | 2D NMR (HSQC, NOESY) | |
| Low FTIR sensitivity for C-Cl | Attenuated Total Reflectance (ATR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
